

### Challenges in patient recruitment for Edasalonexent clinical trials

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Compound of Interest		
Compound Name:	Edasalonexent	
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## Technical Support Center: Edasalonexent Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for Duchenne muscular dystrophy (DMD), with a focus on the challenges and methodologies related to patient recruitment for trials like those involving **Edasalonexent**.

# Frequently Asked Questions (FAQs) Q1: What were the key patient recruitment parameters for the Phase 3 PolarisDMD trial for Edasalonexent?

A1: The global Phase 3 PolarisDMD trial for **Edasalonexent** had specific parameters that defined its target patient population. Summarizing these parameters is crucial for understanding the recruitment landscape for this study. The trial successfully enrolled 131 boys.[1][2]

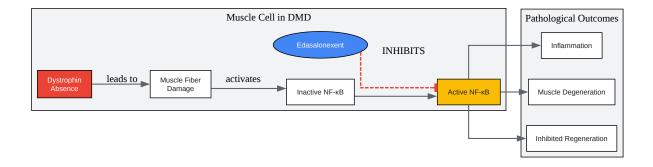


Parameter	Specification	Source
Target Enrollment	~125-130 boys	[3][4]
Actual Enrollment	131 boys	[2][5]
Age Range	4 to 7 years (up to 8th birthday)	[3][4][6]
Diagnosis	Genetically confirmed  Duchenne Muscular Dystrophy  (any mutation type)	[3][6]
Key Inclusion Criteria	Able to perform "stand from supine" in ≤ 10 seconds; able to perform 10-meter walk test and 4-stair climb.	[3]
Key Exclusion Criteria	Use of corticosteroids within 24 weeks prior to Day 1.[3][7]	
Geographic Scope	37 sites across 8 countries (US, Canada, UK, Ireland, Germany, Sweden, Israel, Australia).[7]	_
Trial Duration	52-week treatment period.[2]	

# Q2: What is the mechanism of action for Edasalonexent and its relevance to the DMD patient population?

A2: **Edasalonexent** (formerly CAT-1004) is an orally administered small molecule designed to inhibit the Nuclear Factor kappa B (NF-κB) signaling pathway.[8][9][10] In DMD, the absence of the dystrophin protein leads to chronic muscle damage and inflammation. This chronic inflammation persistently activates the NF-κB pathway, which in turn drives muscle degeneration, fibrosis, and suppresses muscle regeneration.[9][10][11] By blocking NF-κB, **Edasalonexent** was developed to reduce inflammation and slow the progression of muscle deterioration in boys with DMD, irrespective of their specific dystrophin gene mutation.[1][9]





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**Edasalonexent**'s Mechanism of Action (MoA) in DMD.

### Q3: What role do patient advocacy groups (PAGs) play in recruitment for rare disease trials like DMD?

A3: Patient advocacy groups are critical partners in overcoming recruitment challenges, especially for rare diseases. They build awareness of clinical trials, educate families, and provide support services that can reduce the burden of participation.[12] For Duchenne muscular dystrophy, organizations like the Parent Project Muscular Dystrophy (PPMD), Muscular Dystrophy Association (MDA), and CureDuchenne are central hubs of information and community.[13][14] These groups help connect families with trial sites, provide information on trial eligibility, and advocate for trial designs that are more patient-centric.[13][15] Their engagement can significantly improve awareness and trust, which are common barriers to recruitment.[16][17]

### **Troubleshooting Guides**

Issue 1: High screen failure rate due to stringent inclusion/exclusion criteria.





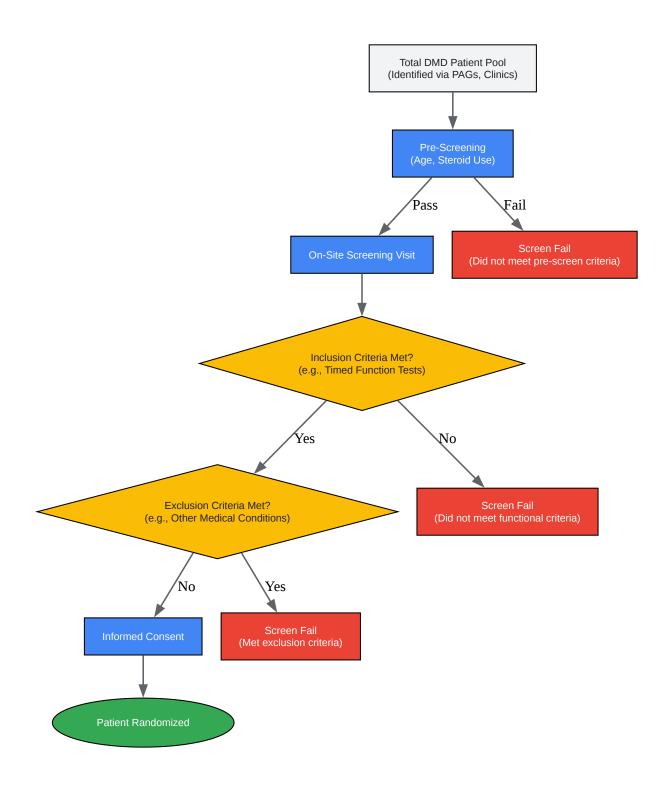


Context: Clinical trials for DMD often have very specific functional and medical requirements to ensure patient safety and data integrity.[12] For the PolarisDMD trial, key criteria included a specific age range (4-7 years), the ability to perform certain physical tasks, and a mandatory washout period from corticosteroid use.[3][7] Such criteria can significantly narrow the eligible patient pool.[17][18]

#### **Troubleshooting Steps:**

- Pre-Screening & Physician Collaboration:
  - Action: Develop a detailed pre-screening checklist for collaborating physicians and clinical sites. This helps identify potentially eligible candidates early and avoids unnecessary screening visits.
  - Rationale: Engaging healthcare providers is a key strategy to enhance patient referrals
    and recruitment efforts.[17] A checklist ensures that fundamental criteria like age and
    steroid use are confirmed before scheduling a formal screening.
- Clear Communication with Families:
  - Action: Create informational materials that clearly explain the inclusion/exclusion criteria in lay terms. Explain why these rules are in place (e.g., "The steroid washout period is necessary to see the true effect of the investigational drug").
  - Rationale: Lack of understanding about trial procedures can be a barrier to enrollment.[12]
     Transparent communication builds trust and manages expectations.
- Visualizing the Recruitment Funnel:
  - Action: Map the patient journey from initial contact to randomization to identify where most candidates are dropping out. This allows for targeted intervention.
  - Rationale: A visual workflow helps pinpoint bottlenecks in the recruitment process, whether at the eligibility screening stage or later.





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A sample patient recruitment and screening workflow.



# Issue 2: Ensuring consistency of functional endpoint measurements across multiple global sites.

Context: The primary and secondary endpoints in the PolarisDMD trial were functional assessments, including the North Star Ambulatory Assessment (NSAA) and various timed function tests (TFTs).[1][2] Ensuring these tests are performed identically across dozens of international sites is a major logistical and data quality challenge. The PolarisDMD trial reported excellent test-retest reliability, indicating successful standardization.[8]

Troubleshooting Protocol: Standardizing Key Functional Assessments

Objective: To ensure uniform administration and scoring of the NSAA and TFTs.

- 1. Centralized Training and Certification:
- Methodology: All physical therapists and clinical evaluators responsible for conducting the assessments must undergo a standardized training program. This should include video modules demonstrating correct procedures and a final certification test.
- Rationale: Detailed training and written protocols are proven to improve recruitment and retention by ensuring staff confidence and procedural consistency.[18]
- 2. North Star Ambulatory Assessment (NSAA):
- Protocol: The NSAA is a 17-item test that measures functional motor abilities in ambulant children with DMD. The total score ranges from 0 to 34, with higher scores indicating better function.[3]
- Administration:
- Provide a guiet, private space with all necessary equipment (e.g., stairs, stopwatch).
- Evaluators must follow the precise instructions in the NSAA manual for each of the 17 items.
- Scoring is on a 3-point scale (2 = Normal, 1 = Modified method, 0 = Unable).
- Record each test on video (with consent) for central review and quality control.
- Troubleshooting: If a child is not scored on an item for reasons unrelated to physical ability (e.g., refusal), the total score for that assessment should be marked as missing to avoid data corruption.[3]
- 3. Timed Function Tests (TFTs):



- Protocol: Key TFTs include the 10-meter walk/run, 4-stair climb, and time to stand from supine.[2]
- Administration:
- 10-Meter Walk/Run: Measure a clear 10-meter path. Instruct the child to move as quickly as possible. Start the stopwatch on the "go" command and stop it when the child's first foot crosses the 10-meter line.
- 4-Stair Climb: Use a standardized 4-step staircase. The child starts at the bottom and climbs
  as quickly as possible. Timing starts on the command "go" and stops when both feet are on
  the top step.
- Time to Stand: The child lies flat on their back. Timing begins on the command "go" and stops when the child is standing upright with both feet flat on the floor.
- Troubleshooting: Perform each test in triplicate with a short rest period in between. Use the fastest time for the final data entry to account for variability in a child's effort.

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